
12-Hydroxy-5,8,10-heptadecatrienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Hydroxy-5,8,10-heptadecatrienoic acid is a 17-carbon metabolite derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. It was first discovered and structurally defined in 1973 by P. Wlodawer, Bengt I. Samuelsson, and M. Hamberg. This compound is produced by the metabolism of arachidonic acid through the cyclooxygenase pathway and is known for its role in various biological processes .
准备方法
Synthetic Routes and Reaction Conditions
12-Hydroxy-5,8,10-heptadecatrienoic acid can be synthesized through a Suzuki–Miyaura coupling reaction. This involves the coupling of a C10–C17 iodo alcohol with a C1–C9 vinylborane. The iodo alcohol is synthesized using Sharpless asymmetric epoxidation of the corresponding trimethylsilyl alcohol .
Industrial Production Methods
Industrial production of hydroxyheptadecatrienoic acid typically involves the enzymatic conversion of arachidonic acid. Cyclooxygenase-1 and cyclooxygenase-2 enzymes metabolize arachidonic acid to produce prostaglandin intermediates, which are further metabolized to hydroxyheptadecatrienoic acid by thromboxane synthase .
化学反应分析
Types of Reactions
12-Hydroxy-5,8,10-heptadecatrienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be facilitated using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various hydroxylated and keto derivatives of hydroxyheptadecatrienoic acid .
科学研究应用
12-Hydroxy-5,8,10-heptadecatrienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions and studies.
Biology: The compound plays a role in cellular signaling and inflammation processes.
Medicine: It has potential therapeutic applications in wound healing and inflammation management.
Industry: This compound is used in the production of various bioactive compounds and pharmaceuticals
作用机制
12-Hydroxy-5,8,10-heptadecatrienoic acid exerts its effects by acting as a ligand for the leukotriene B4 receptor 2 (BLT2). This interaction triggers various cellular responses, including the promotion of epithelial barrier functions and wound healing. The compound is also involved in the regulation of inflammation and immune responses .
相似化合物的比较
Similar Compounds
Arachidonic Acid: A precursor to hydroxyheptadecatrienoic acid, involved in the same metabolic pathway.
Prostaglandin H2: An intermediate in the synthesis of hydroxyheptadecatrienoic acid.
Thromboxane A2: Another product of arachidonic acid metabolism, with distinct biological functions.
Uniqueness
12-Hydroxy-5,8,10-heptadecatrienoic acid is unique due to its specific role as a ligand for BLT2 and its involvement in wound healing and inflammation processes. Unlike other similar compounds, it has a distinct structure and specific biological activities .
属性
分子式 |
C17H28O3 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC 名称 |
12-hydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20) |
InChI 键 |
KUKJHGXXZWHSBG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amine](/img/structure/B8705462.png)
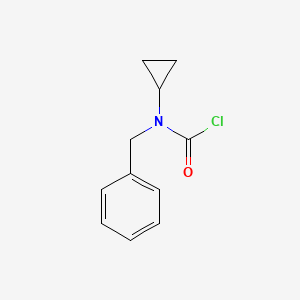
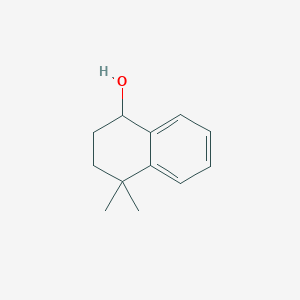
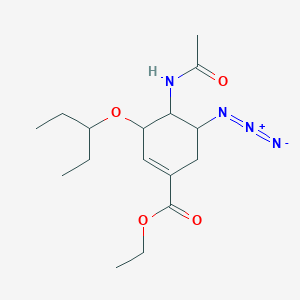
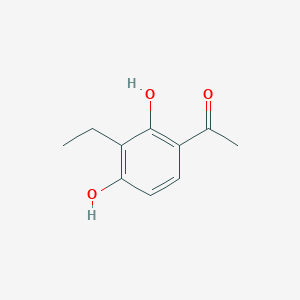
amine](/img/structure/B8705510.png)
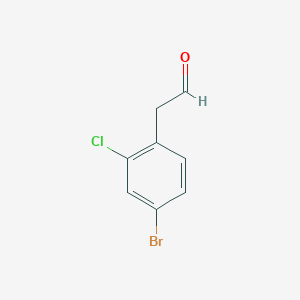


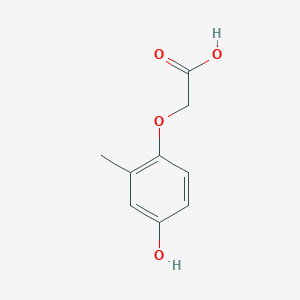

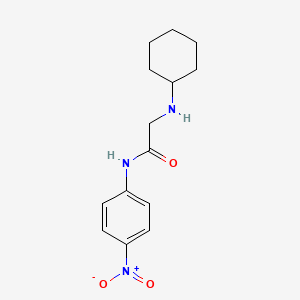
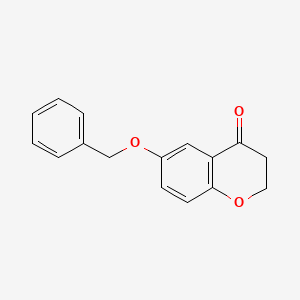
![Benzenemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8705578.png)
